2-(Piperidin-3-yloxy)-1-(pyrrolidin-1-yl)ethan-1-one
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Overview
Description
2-(Piperidin-3-yloxy)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound characterized by the presence of both piperidine and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-yloxy)-1-(pyrrolidin-1-yl)ethanone typically involves the reaction of piperidine derivatives with pyrrolidine derivatives under controlled conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the piperidine, followed by nucleophilic substitution with a pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-3-yloxy)-1-(pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride as a base in aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
2-(Piperidin-3-yloxy)-1-(pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers.
Mechanism of Action
The mechanism of action of 2-(Piperidin-3-yloxy)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-3-yloxy)-1-(morpholin-1-yl)ethanone
- 2-(Piperidin-3-yloxy)-1-(azetidin-1-yl)ethanone
Uniqueness
2-(Piperidin-3-yloxy)-1-(pyrrolidin-1-yl)ethanone is unique due to its specific combination of piperidine and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2-(Piperidin-3-yloxy)-1-(pyrrolidin-1-yl)ethan-1-one, a synthetic organic compound, exhibits significant biological activity due to its structural composition, which includes both piperidine and pyrrolidine rings. This article aims to explore its biological properties, mechanisms of action, and potential applications in various fields such as medicinal chemistry and pharmacology.
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- IUPAC Name : 2-(Piperidin-3-yloxy)-1-(pyrrolidin-1-yl)ethanone
- CAS Number : 1020985-96-9
Property | Value |
---|---|
Molecular Formula | C11H20N2O2 |
Molecular Weight | 212.29 g/mol |
IUPAC Name | 2-(Piperidin-3-yloxy)-1-(pyrrolidin-1-yl)ethanone |
CAS Number | 1020985-96-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound can act as a ligand, modulating receptor activity which can lead to significant physiological effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of piperidine and pyrrolidine have shown efficacy against human breast cancer cells, with IC50 values indicating moderate to significant cytotoxicity .
Case Study Example :
A study involving piperazine derivatives demonstrated that certain compounds inhibited PARP1 activity, a critical enzyme in cancer cell proliferation. The efficacy of these compounds was assessed through cell viability assays and Western blot analyses, revealing their potential as therapeutic agents against cancer .
Neurological Effects
The compound's structure suggests potential use in treating neurological disorders. Piperidine derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. This inhibition can enhance cholinergic transmission in the brain, potentially alleviating symptoms associated with cognitive decline .
In Vitro Studies
In vitro assays have demonstrated that this compound can significantly inhibit cell growth in various cancer cell lines. For example, a study found that at concentrations ranging from 0.01 µM to 100 µM, the compound exhibited varying degrees of inhibition on PARP1 catalytic activity .
Structure–Activity Relationship (SAR)
The unique combination of piperidine and pyrrolidine rings contributes to the compound's biological properties. SAR studies indicate that modifications to these rings can enhance or diminish biological activity, highlighting the importance of structural integrity in drug design .
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-piperidin-3-yloxy-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C11H20N2O2/c14-11(13-6-1-2-7-13)9-15-10-4-3-5-12-8-10/h10,12H,1-9H2 |
InChI Key |
WPPKQBXUVITVLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)COC2CCCNC2 |
Origin of Product |
United States |
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